molecular formula C14H10O2 B189210 2-Methylxanthen-9-one CAS No. 6280-45-1

2-Methylxanthen-9-one

Cat. No.: B189210
CAS No.: 6280-45-1
M. Wt: 210.23 g/mol
InChI Key: UWHSVIYYROIHDN-UHFFFAOYSA-N
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Description

2-Methylxanthen-9-one is a synthetic compound belonging to the xanthone family Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities The structure of this compound consists of a xanthone core with a methyl group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylxanthen-9-one typically involves the reaction of ethyl [2-benzoyl-4-methylphenoxy] acetate with sodium hydroxide in the presence of ethanol as a solvent. The reaction mixture is refluxed for about 7-8 hours and then cooled to obtain the desired product . Another method involves the reaction of phenyl benzoates with p-cresol and benzoyl chloride in the presence of sodium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methylxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted xanthones depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylxanthen-9-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to the FtsZ protein in Staphylococcus aureus, inhibiting bacterial cell division . The compound’s effects are mediated through its ability to interfere with essential biological pathways, leading to antimicrobial and potentially anticancer activities.

Comparison with Similar Compounds

Uniqueness: 2-Methylxanthen-9-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the second position influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHSVIYYROIHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279048
Record name 2-Methylxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-45-1
Record name MLS002638181
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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